tert-Butyl (1-carbamothioylcyclopropyl)carbamate
Overview
Description
tert-Butyl (1-carbamothioylcyclopropyl)carbamate: is a chemical compound that features a tert-butyl group attached to a carbamothioylcyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-carbamothioylcyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-carbamothioylcyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl (1-carbamothioylcyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-carbamothioylcyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl (1-carbamothioylcyclopropyl)carbamate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This differentiates it from other carbamate compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(1-carbamothioylcyclopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-8(2,3)13-7(12)11-9(4-5-9)6(10)14/h4-5H2,1-3H3,(H2,10,14)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXULZLWFLXCUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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